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Introduction
Density gradient centrifugation is a cornerstone technique for isolating specific cell populations

from heterogeneous samples. Iohexol, a non-ionic, iodinated density gradient medium, is

utilized for the separation of cells and subcellular components based on their buoyant density.

Following successful isolation, cryopreservation is essential for the long-term storage and

banking of these valuable cells, ensuring their availability for future experiments and preserving

their biological properties.[1][2]

This document provides a detailed protocol for the cryopreservation and subsequent thawing of

cells isolated using an Iohexol-based density gradient. The procedures outlined are designed

to maximize post-thaw cell viability and recovery, ensuring the integrity of the isolated cell

population for downstream applications. The success of cryopreservation hinges on several

critical factors, including the health of the cells prior to freezing, the correct use of a

cryoprotective agent (CPA), a controlled rate of freezing, and proper long-term storage at

cryogenic temperatures.[3]

Key Considerations for Cryopreservation
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Cell Health: Begin with a healthy, viable cell population in the log phase of growth.[4] Cells

should have high viability (>90%) before initiating the cryopreservation process.

Iohexol Removal: It is crucial to thoroughly wash the isolated cells to remove residual

Iohexol. Studies have shown that prolonged exposure to Iohexol can have cytotoxic effects

on various cell types, potentially impacting cell viability and function.[5][6][7][8][9]

Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO) is the most common CPA, used to

protect cells from damage caused by ice crystal formation during freezing.[2][10][11] The

optimal concentration of DMSO can be cell-type dependent, but a final concentration of 5-

10% is widely used.[12][13][14]

Cooling Rate: A slow, controlled cooling rate of approximately -1°C per minute is critical for

successful cryopreservation.[3][11][15][16] This minimizes intracellular ice crystal formation

and osmotic stress.

Thawing: Rapid thawing is essential to prevent the formation of damaging ice crystals as the

sample warms.[2][3][11]

Experimental Protocols
Part A: Post-Iohexol Gradient Cell Preparation
This part of the protocol focuses on washing the cells isolated from the Iohexol gradient to

prepare them for cryopreservation.

Materials:

Cell suspension isolated from Iohexol gradient

Complete cell culture medium, appropriate for the cell type

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

Conical centrifuge tubes (15 mL or 50 mL)

Hemocytometer or automated cell counter
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Trypan blue solution (0.4%)

Procedure:

Carefully collect the cell layer of interest from the Iohexol density gradient.

Transfer the cell suspension to a sterile conical centrifuge tube.

Dilute the cell suspension with at least 3 volumes of sterile PBS or complete culture medium

to reduce the density of the solution.

Centrifuge the cell suspension at 300-400 x g for 5-10 minutes at room temperature to pellet

the cells.

Carefully aspirate and discard the supernatant, ensuring the cell pellet is not disturbed.

Gently resuspend the cell pellet in 5-10 mL of fresh, complete culture medium.

Repeat the wash step (steps 4-6) two more times to ensure complete removal of the Iohexol
medium.

After the final wash, resuspend the cell pellet in a known volume of complete culture

medium.

Perform a cell count and viability assessment using a hemocytometer and trypan blue

exclusion. Ensure cell viability is >90%.

Part B: Cell Cryopreservation
Materials:

Prepared cell suspension

Complete cell culture medium

Fetal Bovine Serum (FBS), heat-inactivated

Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile cryogenic vials, pre-labeled

Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer

-80°C freezer

Liquid nitrogen storage dewar

Procedure:

Prepare the cryopreservation medium. A commonly used medium consists of 90% FBS and

10% DMSO. Alternatively, a medium of 80% complete growth medium, 10% FBS, and 10%

DMSO can be used. Prepare this solution fresh and keep it on ice.

Centrifuge the washed cell suspension (from Part A) at 300 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium to a

final cell density of 1 x 10⁶ to 1 x 10⁷ cells/mL.[4]

Working quickly, aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

Place the cryogenic vials into a controlled-rate freezing container.

Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This

achieves the desired cooling rate of -1°C/minute.[15][16]

After 24 hours, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term

storage (below -130°C).[15][16]

Part C: Thawing of Cryopreserved Cells
Materials:

Cryopreserved cells

Complete cell culture medium, pre-warmed to 37°C

37°C water bath
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Conical centrifuge tube

Sterile pipette

Procedure:

Prepare a culture vessel with the appropriate volume of pre-warmed complete culture

medium.

Retrieve a vial of cryopreserved cells from the liquid nitrogen dewar.

Immediately place the vial in a 37°C water bath. Agitate the vial gently until only a small ice

crystal remains. This process should be rapid (typically 1-2 minutes).

Wipe the outside of the vial with 70% ethanol to sterilize it.

In a sterile environment, use a pipette to slowly transfer the thawed cell suspension from the

vial into a conical tube containing at least 10 mL of pre-warmed complete culture medium.

Add the cells dropwise while gently swirling the tube to minimize osmotic shock.

Centrifuge the cells at 150-200 x g for 5 minutes. This step is to remove the DMSO, which is

toxic to cells at room temperature.

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete

culture medium.

Transfer the cell suspension to the prepared culture vessel.

Incubate the cells under their optimal growth conditions.

It is advisable to change the medium after 24 hours to remove any remaining DMSO and

dead cells.

Data Presentation
The following tables summarize expected outcomes and variables in the cryopreservation

process.
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Table 1: Effect of DMSO Concentration on Post-Thaw Viability

Cell Type
DMSO
Concentration

Immediate
Post-Thaw
Viability (%)

24-Hour Post-
Thaw Viability
(%)

Reference

Regulatory T

Cells
5% ~95% ~78% [13]

Regulatory T

Cells
10% ~93% ~60% [13]

Human

Conjunctival

Cells

10% ~79.9% Not Reported [10]

Mesenchymal

Stem Cells
10% 80% - 100% Not Reported [14]

Table 2: General Troubleshooting for Low Post-Thaw Viability
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Issue Potential Cause Recommended Solution

Low Viability
Prolonged exposure to DMSO

at room temperature.

Work quickly once DMSO is

added. Keep cells and freezing

medium on ice.[4]

Improper cooling rate (too fast

or too slow).

Use a validated controlled-rate

freezing container or

programmable freezer.[16]

Improper thawing rate (too

slow).

Thaw vials rapidly in a 37°C

water bath until a small ice

crystal remains.[3][16]

Poor cell health before

freezing.

Ensure cells are in the log

growth phase and have >90%

viability before

cryopreservation.[4]

Incorrect cell density in the

cryovial.

Freeze cells at a density of 1 x

10⁶ – 1 x 10⁷ cells/mL.[4][16]

Contamination.

Test for microbial

contamination before freezing.

[4]
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Caption: Workflow for cryopreservation and recovery of cells.
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Caption: Key factors influencing successful cell cryopreservation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2952152/
https://pubmed.ncbi.nlm.nih.gov/2952152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6358519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6358519/
https://pubmed.ncbi.nlm.nih.gov/41319678/
https://pubmed.ncbi.nlm.nih.gov/41319678/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20123392876
https://www.researchgate.net/figure/Higher-cell-viability-after-cryopreservation-in-DMSO-Cell-survival-was-assessed-directly_fig1_346877923
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995302/
https://pubmed.ncbi.nlm.nih.gov/34926446/
https://pubmed.ncbi.nlm.nih.gov/34926446/
https://pubmed.ncbi.nlm.nih.gov/34926446/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.750286/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.750286/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.750286/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8474714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8474714/
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.sartorius.com/download/1267246/nutrifreez-d10-cryopreservation-guide-en-b-pdf-data.pdf
https://www.benchchem.com/product/b1672079#cryopreservation-of-cells-isolated-with-an-iohexol-gradient
https://www.benchchem.com/product/b1672079#cryopreservation-of-cells-isolated-with-an-iohexol-gradient
https://www.benchchem.com/product/b1672079#cryopreservation-of-cells-isolated-with-an-iohexol-gradient
https://www.benchchem.com/product/b1672079#cryopreservation-of-cells-isolated-with-an-iohexol-gradient
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1672079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

